N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline
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Overview
Description
SALOR-INT L469335-1EA: is a chemical compound with the molecular formula C17H12Cl2N2O and a molecular weight of 331.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L469335-1EA involves the reaction of 5-(3,4-dichlorophenyl)-2-furaldehyde with phenylhydrazine . The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of SALOR-INT L469335-1EA follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L469335-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
SALOR-INT L469335-1EA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L469335-1EA involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone group plays a crucial role in its biological activity, allowing it to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
SALOR-INT L469335-1EA can be compared with other hydrazone derivatives, such as:
- 5-(3,4-dichlorophenyl)-2-furaldehyde hydrazone
- 2-furaldehyde phenylhydrazone
- 3,4-dichlorophenyl hydrazone
These compounds share similar structural features but differ in their specific substituents and functional groups. SALOR-INT L469335-1EA is unique due to its combination of a dichlorophenyl group and a furan ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H12Cl2N2O |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-8-6-12(10-16(15)19)17-9-7-14(22-17)11-20-21-13-4-2-1-3-5-13/h1-11,21H/b20-11- |
InChI Key |
MMPPVVTTZHVPFY-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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